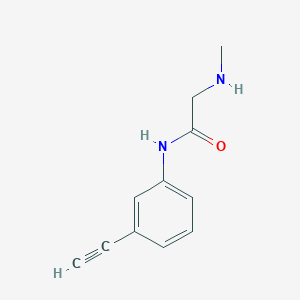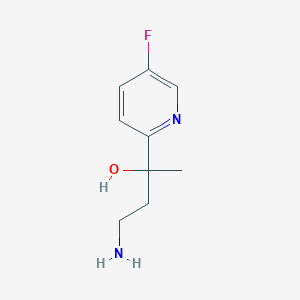
4-Amino-2-(5-fluoropyridin-2-yl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-(5-fluoropyridin-2-yl)butan-2-ol is a chemical compound with the molecular formula C9H13FN2O and a molecular weight of 184.21 g/mol . This compound is characterized by the presence of an amino group, a fluoropyridine ring, and a butanol moiety. It is primarily used for research purposes in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing fluoropyridines is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopyridine followed by fluorination . The reaction conditions often include the use of sodium nitrite (NaNO2) and hydrofluoric acid (HF) as reagents.
Industrial Production Methods
While specific industrial production methods for 4-Amino-2-(5-fluoropyridin-2-yl)butan-2-ol are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hazardous reagents like hydrofluoric acid.
化学反応の分析
Types of Reactions
4-Amino-2-(5-fluoropyridin-2-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The fluoropyridine ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.
科学的研究の応用
4-Amino-2-(5-fluoropyridin-2-yl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-Amino-2-(5-fluoropyridin-2-yl)butan-2-ol involves its interaction with specific molecular targets. The fluoropyridine ring can interact with enzymes or receptors, potentially inhibiting their activity. The amino group and butanol moiety may also contribute to its binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
2-Amino-5-fluoropyridine: A precursor in the synthesis of 4-Amino-2-(5-fluoropyridin-2-yl)butan-2-ol.
2-Chloro-5-fluoropyrimidine: Another fluorinated heterocycle with similar chemical properties.
Fluroxypyr: A fluorinated pyridine derivative used in agrochemicals.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
特性
分子式 |
C9H13FN2O |
|---|---|
分子量 |
184.21 g/mol |
IUPAC名 |
4-amino-2-(5-fluoropyridin-2-yl)butan-2-ol |
InChI |
InChI=1S/C9H13FN2O/c1-9(13,4-5-11)8-3-2-7(10)6-12-8/h2-3,6,13H,4-5,11H2,1H3 |
InChIキー |
NYJBPRQQGJSZNG-UHFFFAOYSA-N |
正規SMILES |
CC(CCN)(C1=NC=C(C=C1)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


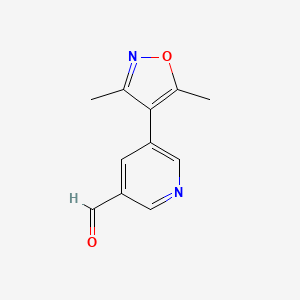
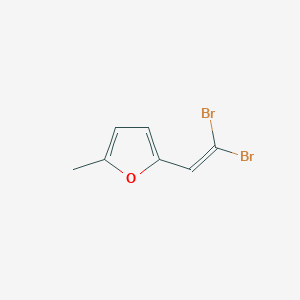

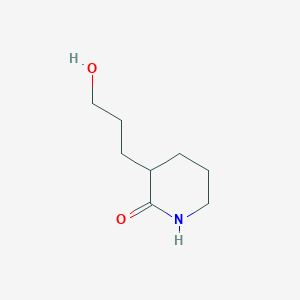
![4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride](/img/structure/B13182453.png)
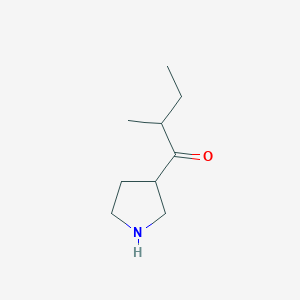
![6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13182463.png)
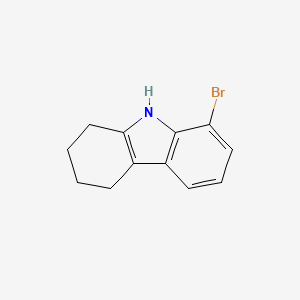
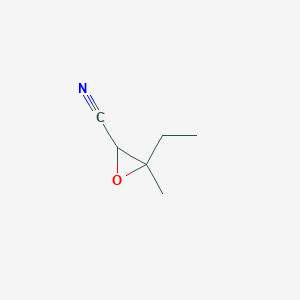
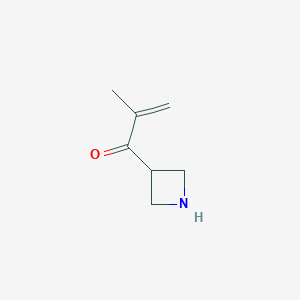
![Methyl[1-(2-methylpyrimidin-4-yl)ethyl]amine](/img/structure/B13182493.png)
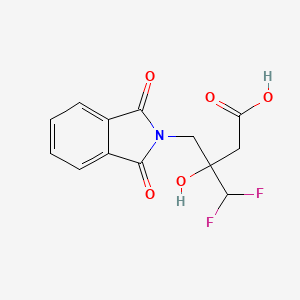
![5-methyl-1-[2-(propane-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13182502.png)
